4-Amino-3-nitro-6-isopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-nitro-6-isopropylaniline is an aromatic amine with the molecular formula C9H13N3O2. This compound is characterized by the presence of an amino group, a nitro group, and an isopropyl group attached to a benzene ring. It is a derivative of aniline, which is widely used in the chemical and biological industries for the production of dyes, pesticides, and antioxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-nitro-6-isopropylaniline typically involves a multi-step process starting from benzeneThe final step involves the reduction of the nitro group to an amino group .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic hydrogenation for the reduction step, which is more efficient and scalable. The reaction conditions often include the use of palladium or platinum catalysts under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-nitro-6-isopropylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Amino-3-nitro-6-isopropylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 4-Amino-3-nitro-6-isopropylaniline involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components, thereby exerting its effects .
Comparison with Similar Compounds
4-Aminoaniline: Lacks the nitro and isopropyl groups, making it less reactive.
4-Nitroaniline: Lacks the amino and isopropyl groups, making it more reactive.
4-Isopropylaniline: Lacks the nitro and amino groups, making it more stable.
Uniqueness: 4-Amino-3-nitro-6-isopropylaniline is unique due to the presence of all three functional groups (amino, nitro, and isopropyl) on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
Properties
CAS No. |
82856-97-1 |
---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-nitro-5-propan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H13N3O2/c1-5(2)6-3-8(11)9(12(13)14)4-7(6)10/h3-5H,10-11H2,1-2H3 |
InChI Key |
ABOWOWSCERRWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1N)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.